1H-PYRAZOL-1-YL (1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL) SULFONE
Overview
Description
1H-PYRAZOL-1-YL (1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL) SULFONE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three methyl groups and a sulfonyl group attached to the pyrazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRAZOL-1-YL (1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL) SULFONE typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-PYRAZOL-1-YL (1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL) SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted pyrazole derivatives.
Scientific Research Applications
1H-PYRAZOL-1-YL (1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL) SULFONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-PYRAZOL-1-YL (1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL) SULFONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The compound can also interact with cellular receptors and signaling pathways, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethyl-1H-pyrazole: Lacks the sulfonyl group, making it less versatile in certain chemical reactions.
4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole: Lacks the methyl groups, which can affect its reactivity and interactions.
1,3,5-trimethyl-4-iodo-1H-pyrazole: Contains an iodine atom instead of the sulfonyl group, leading to different chemical properties and applications.
Uniqueness
1H-PYRAZOL-1-YL (1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL) SULFONE is unique due to the presence of both methyl and sulfonyl groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1,3,5-trimethyl-4-pyrazol-1-ylsulfonylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-7-9(8(2)12(3)11-7)16(14,15)13-6-4-5-10-13/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPMMKAJPAWDFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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